molecular formula C7H7NO2S B1437369 5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid CAS No. 1044756-79-7

5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid

Cat. No. B1437369
CAS RN: 1044756-79-7
M. Wt: 169.2 g/mol
InChI Key: MDBJAVUQMPHOKH-UHFFFAOYSA-N
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Description

5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid is a cyclic sulfamide compound. The IUPAC name of this compound is 2-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid . It has a molecular weight of 169.20098 .


Molecular Structure Analysis

The molecular formula of this compound is C7H7NO2S . The InChI code for this compound is 1S/C7H7NO2S/c9-7(10)6-8-4-2-1-3-5(4)11-6 .


Physical And Chemical Properties Analysis

This compound is a solid compound . The compound has a molecular weight of 169.20098 .

Mechanism of Action

The mechanism of action of 5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid is not well understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, this compound has been shown to inhibit the growth of several bacterial strains by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and bacteria, while in vivo studies have shown that this compound has low toxicity and is well tolerated by animals. This compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid in lab experiments is its unique structure, which makes it a promising candidate for the development of new drugs, materials, and sensors. However, one of the main limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the study of 5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid. One potential direction is the development of new drugs based on the structure of this compound. Another potential direction is the synthesis of new materials with unique properties using this compound as a building block. Finally, the development of new sensors based on the fluorescent properties of this compound is another potential direction for future research.
Conclusion:
In conclusion, this compound is a promising compound that has been widely studied for its potential applications in various scientific fields. Its unique structure makes it a promising candidate for the development of new drugs, materials, and sensors. While the mechanism of action of this compound is not well understood, it has been shown to have anticancer and antibacterial properties, as well as anti-inflammatory and antioxidant properties. There are several future directions for the study of this compound, including the development of new drugs, materials, and sensors.

Scientific Research Applications

5,6-dihydro-4H-cyclopenta[d]thiazole-2-carboxylic acid has been studied for its potential applications in several scientific fields, including medicinal chemistry, materials science, and sensor technology. In medicinal chemistry, this compound has been shown to have anticancer and antibacterial properties. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In sensor technology, this compound has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-7(10)6-8-4-2-1-3-5(4)11-6/h1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBJAVUQMPHOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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